molecular formula C21H23N3OS B2972146 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705758-28-6

2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2972146
CAS No.: 1705758-28-6
M. Wt: 365.5
InChI Key: BJQFEQREJAERQW-UHFFFAOYSA-N
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Description

2-(1H-Benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a synthetic small molecule designed for research purposes, integrating a benzimidazole moiety and a thiazepane scaffold. Benzimidazole derivatives are a significant class of compounds in medicinal chemistry, extensively studied for their ability to interact with biological macromolecules. Notably, certain derivatives are known to function as DNA minor groove-binding ligands, forming non-covalent interactions such as hydrogen bonding and van der Waals forces with AT-rich sequences of DNA . This interaction can interfere with DNA-mediated enzymatic processes, and some related molecules have been identified to inhibit enzymes like human topoisomerase I (Hu Topo I), a recognized target in anticancer drug discovery . Other benzimidazole-based structures have shown utility as molecular tools in neuropharmacological research, acting as inverse agonists at certain receptors . The presence of the 1,4-thiazepane core in this molecule further enhances its complexity and potential for unique stereochemical properties, suggesting it may be of interest in the development of novel therapeutic agents or as a probe for studying biochemical pathways. This product is intended for laboratory research applications only and is not classified as a drug or pharmaceutical. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard information.

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3OS/c1-16-6-2-3-7-17(16)20-10-11-23(12-13-26-20)21(25)14-24-15-22-18-8-4-5-9-19(18)24/h2-9,15,20H,10-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQFEQREJAERQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1H-benzo[d]imidazol-1-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The molecular formula of the compound is C19H19N3OSC_{19}H_{19}N_{3}OS with a molecular weight of approximately 345.44 g/mol. The compound features a benzimidazole ring, a thiazepane moiety, and an ethanone functional group, which contribute to its biological activity.

Antimicrobial Properties

Recent studies have indicated that benzimidazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis and disruption of cell wall integrity.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives can induce apoptosis in cancer cells. A study conducted on similar compounds revealed their ability to inhibit cell proliferation in breast cancer cell lines through the activation of caspase pathways. The structural features of this compound may enhance its binding affinity to target proteins involved in cancer progression.

Case Studies

  • Antifungal Activity : In a comparative study, a series of benzimidazole derivatives were synthesized and tested against Candida albicans. The results indicated that compounds with thiazepane substitutions exhibited enhanced antifungal activity compared to their non-substituted counterparts.
  • Cytotoxicity Assays : In vitro cytotoxicity assays on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound significantly reduced cell viability at micromolar concentrations.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the thiazepane ring is crucial for enhancing solubility and bioavailability, while the benzimidazole core is essential for antimicrobial and anticancer activities.

Structural FeatureInfluence on Activity
Benzimidazole CoreEssential for antimicrobial properties
Thiazepane RingEnhances solubility and bioavailability
Ethanol Functional GroupPotentially increases interaction with biological targets

Comparison with Similar Compounds

Structural Modifications and Impact

Compound Core Structure Substituents Key Features
Target Compound Benzoimidazole + Thiazepane o-Tolyl on thiazepane Enhanced solubility and conformational flexibility due to thiazepane
Patel et al.'s Derivatives Benzoimidazole + Ethanone Aryl groups on ethanone High cytotoxicity (IC₅₀: 2–15 µM on NCI cell lines) but poor aqueous solubility
Benzylthio Derivatives Benzoimidazole + Benzylthio Benzylthio group Moderate antimicrobial activity (MIC: 8–32 µg/mL) but synthetic instability
Thiadiazole-Fused Derivatives Benzodioxine + Thiadiazole Thiadiazole ring Rigid structure with potent enzyme inhibition (e.g., COX-2 IC₅₀: 0.8 µM)

Anticancer Activity

  • Target Compound : Predicted to exhibit anticancer activity due to the benzoimidazole-thiazepane combination, which may interfere with tubulin polymerization or kinase signaling.
  • Patel et al.'s Derivatives : Showed cytotoxicity against NCI and VERO cell lines (IC₅₀: 2–15 µM) via apoptosis induction .
  • Nitroimidazole Analogues: Demonstrated activity against HCT-116 and MCF-7 cells (IC₅₀: 10–25 µM) but with higher toxicity to normal cells .

Antimicrobial Activity

  • Benzylthio Derivatives : Active against E. coli and S. aureus (MIC: 8–32 µg/mL), attributed to the benzylthio group disrupting bacterial membranes .
  • Thiadiazole-Fused Compounds : Broad-spectrum activity (MIC: 4–16 µg/mL) due to thiadiazole’s electron-deficient nature .

Pharmacokinetic Properties

  • Target Compound : The thiazepane ring may improve metabolic stability and oral bioavailability compared to Patel’s aryl derivatives, which suffer from rapid hepatic clearance .
  • Nitroimidazole Derivatives : Exhibit high lipophilicity (logP >3.5), leading to CNS penetration but also off-target effects .

Physicochemical and Computational Data

Parameter Target Compound Patel’s Derivatives Benzylthio Analogues
Molecular Weight ~380 g/mol 300–350 g/mol 320–360 g/mol
logP (Predicted) 2.8–3.2 3.5–4.0 2.5–3.0
Water Solubility (mg/mL) 0.1–0.5 <0.1 0.2–0.8
Hydrogen Bond Acceptors 4 3 3

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